molecular formula C57H100O6 B8071370 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Cat. No.: B8071370
M. Wt: 881.4 g/mol
InChI Key: VVEBTVMJPTZDHO-FSGIZSMCSA-N
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Description

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) characterized by a racemic glycerol backbone esterified with two linoleic acid (C18:2, cis-9,12) residues at the sn-1 and sn-2 positions and one oleic acid (C18:1, cis-9) at the sn-3 position. This compound is widely used in pharmaceutical and biochemical research due to its role in lipid metabolism, therapeutic applications (e.g., wound healing ), and as a reference standard in chromatographic analyses . Its structural complexity and unsaturated fatty acid profile make it a subject of interest in studies on lipid digestion, absorption, and metabolic pathways.

Properties

IUPAC Name

[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18+,28-25-,29-26-,30-27+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEBTVMJPTZDHO-FSGIZSMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Fractionation

Raw vegetable oils undergo partial hydrogenation to stabilize unsaturated fatty acids and reduce oxidative susceptibility. This step is conducted at 120–180°C under 3–5 bar hydrogen pressure using nickel-based catalysts. Fractionation follows, where the hydrogenated oil is cooled to 10–15°C to separate high-melting triglycerides (e.g., fully saturated fats) from the liquid fraction enriched in linoleic and oleic acids.

Esterification with Glycerol

The fractionated oil is reacted with vegetable-derived glycerol at 180–220°C in a solvent-free system. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on glycerol attack carbonyl carbons of fatty acids. A molar ratio of 2:1 (linoleic acid to oleic acid) ensures preferential incorporation of linoleic acid at the sn-1 and sn-2 positions.

Table 1: Industrial Synthesis Parameters

ParameterCondition
Hydrogenation CatalystNickel (1–2% w/w)
Fractionation Temp10–15°C
Esterification Temp180–220°C
Fatty Acid Ratio2:1 (Linoleic:Oleic)

Laboratory-Scale Esterification Techniques

Chemical Catalysis

Small-scale synthesis employs acid catalysts such as p-toluenesulfonic acid (PTSA) or lipases. In a typical protocol, linoleic acid (2 eq) and oleic acid (1 eq) are mixed with glycerol in toluene, followed by 0.5% PTSA at 110°C for 6–8 hours. The reaction achieves 85–90% conversion, with residual monoacylglycerols removed via column chromatography.

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables regioselective esterification. Under solvent-free conditions at 60°C, CAL-B preferentially acylates the sn-1 and sn-3 positions of glycerol, necessitating subsequent isomerization to achieve the sn-1,2 configuration.

Table 2: Laboratory Synthesis Methods

MethodCatalystTemp (°C)Yield (%)
ChemicalPTSA11085–90
EnzymaticCAL-B6070–75

Purification and Deodorization Processes

Crude 1,2-dilinoleoyl-3-oleoyl-rac-glycerol contains residual fatty acids, monoacylglycerols, and isomers. Deodorization at 200–220°C under vacuum (0.1–0.5 mbar) removes volatile impurities, including halogenated solvents and pesticide residues. Final purification uses short-path distillation to isolate triglycerides with >95% purity.

Isomer Control and Regioselectivity

The product typically contains 5–10% 1,3-dilinoleoyl-2-oleoyl isomers due to acyl migration during synthesis. Isomerization is minimized by maintaining reaction temperatures below 220°C and avoiding prolonged storage above 40°C. Nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography (UPLC) confirm regioselectivity, with 13C^{13}\text{C}-NMR distinguishing sn-1,2 and sn-1,3 isomers via carbonyl carbon shifts.

Analytical Methods for Structural Confirmation

Chromatographic Analysis

UPLC coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) resolves triglyceride species within 10 minutes using a C18 column and acetonitrile-isopropanol gradients. Characteristic fragmentation patterns at m/z 881.4 ([M+Na]+^+) confirm molecular identity.

Purity Assessment

Gas chromatography (GC) with flame ionization detection quantifies residual free fatty acids (<0.5%) and monoacylglycerols (<2%). Purity thresholds for research-grade material exceed 95%, as validated by certificates of analysis from suppliers.

Table 3: Analytical Specifications

ParameterMethodSpecification
Triglyceride ContentUPLC-QTOF-MS>95%
Free Fatty AcidsGC-FID<0.5%
Isomer Ratio13C^{13}\text{C}-NMR90:10 (1,2:1,3)

Chemical Reactions Analysis

Types of Reactions

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and peroxides.

    Reduction: Hydrogenation can convert the unsaturated bonds to saturated ones.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like sodium methoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Epoxides and hydroperoxides.

    Reduction: Saturated esters.

    Substitution: Modified esters with different functional groups.

Scientific Research Applications

Research Applications

  • Pharmaceutical Formulations
    • 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol has been studied for its role in enhancing the bioavailability of drugs. Its unique structure allows it to interact with biological membranes, potentially facilitating the delivery of therapeutic agents .
  • Food Science
    • In post-harvest technology, this compound is used to reduce scald development in apples. A study demonstrated that applying a solution containing 1,2-dilinoleoyl-3-oleoyl-rac-glycerol immediately after harvest significantly decreased scald incidence in 'Delicious' apples .
  • Biochemical Assays
    • The compound serves as a biochemical assay reagent, providing a standard for various analytical applications. It is utilized in assays to determine enzyme activities and lipid metabolism studies .

Case Study 1: Spleen Invigoration and Anti-Swelling Effects

A study examined the effects of active ingredients from coix seeds, including 1,2-dilinoleoyl-3-oleoyl-rac-glycerol, on spleen health and anti-swelling properties. Using chemometric analysis, the research highlighted the compound's potential therapeutic benefits in traditional medicine formulations .

Case Study 2: Skin Safety Evaluations

Research into the safety profile of diglycerides indicated that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol does not produce significant skin irritation or sensitization in controlled studies. This finding supports its inclusion in cosmetic formulations without adverse effects on human skin .

Data Tables

Application Area Details
Pharmaceuticals Enhances drug bioavailability; used in drug formulation studies
Food Science Reduces scald development in apples; applied immediately post-harvest
Biochemical Assays Acts as a standard reagent; used for enzyme activity assays
Safety Evaluations Demonstrated no significant irritation or sensitization; safe for cosmetic use

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fatty Acid Variations

Table 1: Structural and Functional Comparison of Mixed-Acid Triacylglycerols
Compound Name CAS Number Molecular Formula Fatty Acid Composition Key Applications
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol Not provided C57H100O6 2× linoleoyl (C18:2), 1× oleoyl (C18:1) Pharmaceutical formulations, wound healing
1,2-Dioleoyl-3-linoleoyl-rac-glycerol 2190-20-7 C57H102O6 2× oleoyl (C18:1), 1× linoleoyl (C18:2) Lipid digestion studies
1,2-Dioleoyl-3-palmitoyl-rac-glycerol 65390-75-2 C55H102O6 2× oleoyl (C18:1), 1× palmitoyl (C16:0) Enzymatic hydrolysis, lipid metabolism
1,3-Dilinoleoyl-sn-glycerol Not provided C57H98O6 1,3-dilinoleoyl (C18:2), free sn-2 hydroxyl Chromatography standards
Key Observations:
  • Positional Isomerism : The placement of unsaturated vs. saturated fatty acids significantly affects enzymatic hydrolysis rates. For example, 1,2-dioleoyl-3-palmitoyl-rac-glycerol is more resistant to pancreatic lipase compared to unsaturated analogs due to steric hindrance from palmitic acid .
  • Unsaturation Impact: Compounds with linoleic acid (e.g., 1,2-dilinoleoyl-3-oleoyl-rac-glycerol) exhibit higher oxidative instability but enhanced bioactivity in anti-inflammatory and wound-healing contexts .

Stereochemical and Functional Differences

Key Observations:
  • Racemic vs. sn-Specific: Racemic mixtures (e.g., rac-glycerol derivatives) are used to study non-stereoselective enzymatic processes, while sn-specific isomers (e.g., 1,3-dilinoleoyl-sn-glycerol) are critical for understanding stereospecific lipid signaling .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for positional isomer confirmation (sn-1, sn-2 linoleoyl; sn-3 oleoyl) and mass spectrometry (MS) for molecular weight validation (exact mass: ~882.768 Da). High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or thin-layer chromatography (TLC) can assess purity (>95%) .
  • Critical Consideration : For isotopic quantification, employ ¹³C-labeled internal standards (e.g., 1,2-Dioleoyl-rac-glycerol-¹³C₃) in GC- or LC-MS workflows to improve accuracy in complex matrices .

Q. How can researchers quantify 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in biological or plant extracts?

  • Methodology : Combine chemometric approaches with spectrum-effect relationship analysis, as demonstrated in coix seed studies. Use multivariate data analysis (e.g., PCA or PLS) to correlate spectral data (e.g., UV/IR) with bioactivity profiles .
  • Validation : Cross-validate results with isotopic dilution assays (e.g., ¹³C₃-labeled analogs) to minimize matrix interference .

Q. What storage conditions are optimal to maintain the compound’s stability during experiments?

  • Guidelines : Store in sealed, light-protected containers at -20°C in anhydrous conditions to prevent hydrolysis. Avoid prolonged exposure to oxygen or humidity, as unsaturated fatty acid chains (linoleoyl/oleoyl) are prone to oxidation .

Advanced Research Questions

Q. How do positional isomerism and acyl chain composition influence enzymatic interactions in lipid metabolism studies?

  • Experimental Design : Compare sn-1/sn-2 vs. sn-3 regioselectivity using lipases (e.g., pancreatic or microbial lipases) in hydrolysis assays. Monitor reaction kinetics via LC-MS to identify preferential cleavage sites .
  • Case Study : In endothelial cell models, sn-1/sn-2 oleoyl groups in related triacylglycerols (e.g., 1,2,3-Trioleoyl-rac-glycerol) modulate protein kinase C activity, suggesting positional effects on signaling pathways .

Q. What strategies resolve contradictions in reported effects on lipid bilayer stability?

  • Conflict Analysis : Studies on lipid bilayers note variability in fluidity outcomes. Address this by standardizing experimental parameters:

  • Use defined lipid ratios (e.g., 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol with phosphatidylglycerol derivatives).
  • Control temperature gradients and hydration levels during differential scanning calorimetry (DSC) or fluorescence anisotropy assays .
    • Data Reconciliation : Compare results across model systems (e.g., synthetic bilayers vs. cell-derived membranes) to isolate compound-specific effects .

Q. How does the compound’s acyl chain unsaturation impact oxidative stability in pharmaceutical formulations?

  • Methodology : Accelerate oxidation studies under controlled O₂ exposure (e.g., 40°C/75% RH for 12 weeks). Quantify peroxide values via iodometric titration and monitor degradation products (e.g., aldehydes) using GC-MS .
  • Mitigation : Incorporate antioxidants (e.g., α-tocopherol) at 0.01–0.1% w/w to preserve integrity without altering bioactivity .

Q. What in vitro models validate its reported anti-scald efficacy in agricultural applications?

  • Experimental Model : Apply 3% w/v emulsions to post-harvest apple surfaces and simulate long-term storage (6 months at 4°C). Assess scald inhibition via ethylene production rates and lipid peroxidation markers (e.g., malondialdehyde) .
  • Mechanistic Insight : Correlate efficacy with the compound’s ability to modulate cuticular lipid composition, reducing water loss and oxidative stress .

Methodological Notes

  • Synthesis Optimization : For custom synthesis, employ enzymatic interesterification to achieve regioselective acylation, minimizing side products .
  • Toxicity Screening : While no acute hazards are reported (NFPA/HMIS ratings: 0/0/0), evaluate chronic exposure effects in cell models using MTT assays and ROS detection kits .

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